

Isopropylcyclopentane: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylcyclopentane*

Cat. No.: *B043312*

[Get Quote](#)

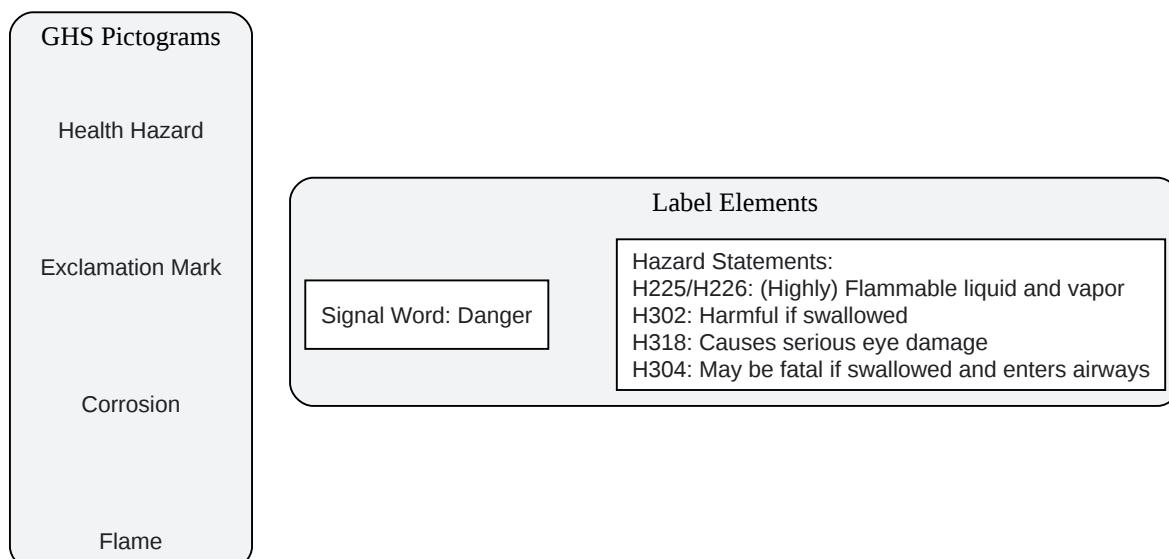
An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols and handling requirements for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data sheet (SDS) for **Isopropylcyclopentane**, outlines essential handling precautions, and describes the experimental methodologies used to determine its hazard profile.

Safety Data Sheet (SDS) Summary

The Safety Data Sheet provides critical information regarding the hazards associated with **Isopropylcyclopentane**. Below is a summary of its key data points.

Identification and Physical Properties


Property	Value
Chemical Name	Isopropylcyclopentane
Synonyms	(1-Methylethyl)cyclopentane, 2-Cyclopentylpropane
CAS Number	3875-51-2
Molecular Formula	C ₈ H ₁₆
Molecular Weight	112.21 g/mol [1] [2]
Appearance	Colorless liquid [3] [4]
Boiling Point	125.2 °C to 126 °C [2] [5]
Melting Point	-111.36 °C [5]
Flash Point	14.1 °C [2] [5]
Density	0.78 to 0.796 g/cm ³ [2] [5]
Vapor Pressure	14.9 mmHg at 25°C [5]
Solubility	Insoluble in water; soluble in non-polar solvents [3]
Refractive Index	1.4235 to 1.43 [5] [6]

Hazard Classification and Labeling

Isopropylcyclopentane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential for serious health effects.

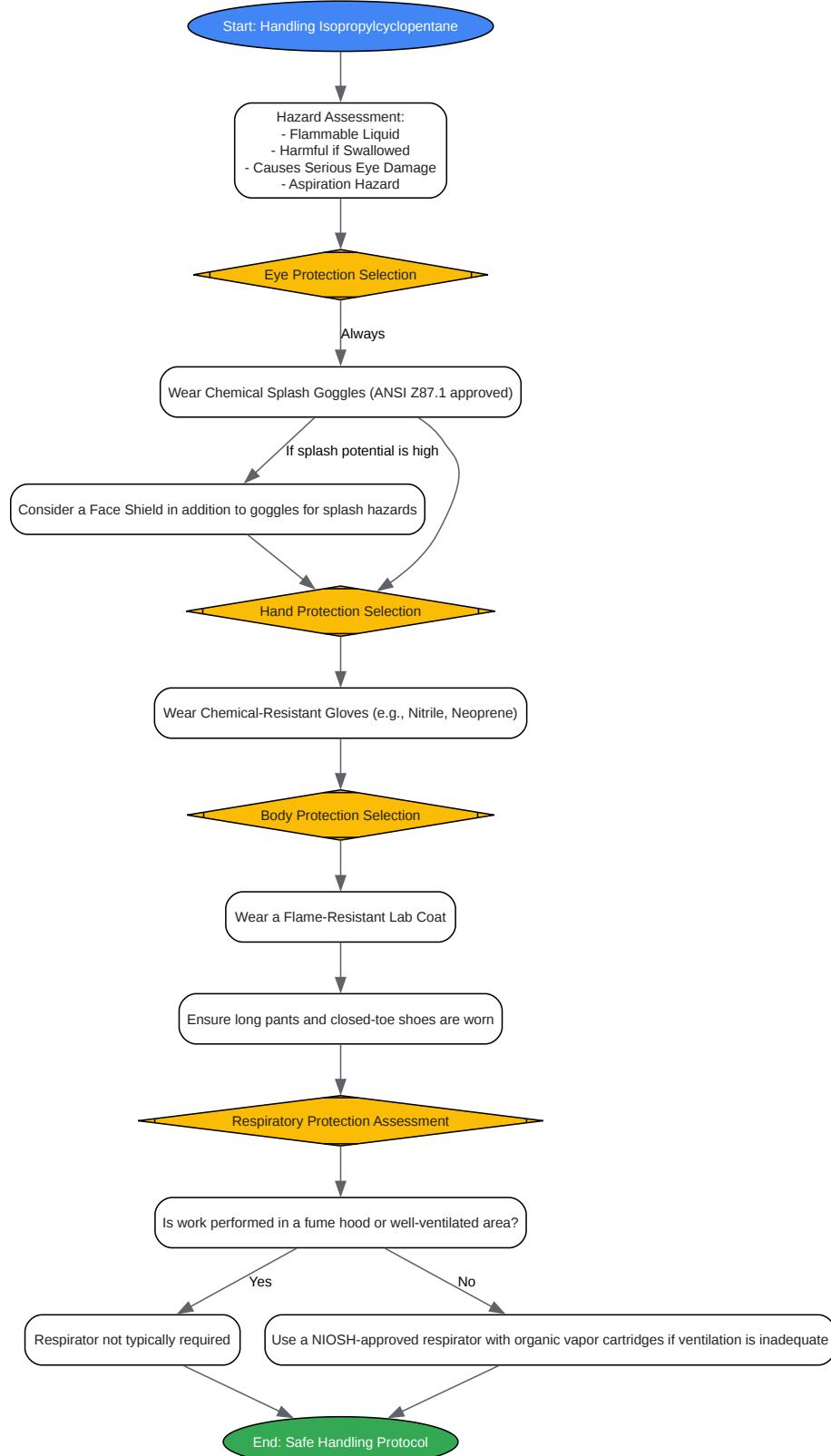
Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 2 or 3	H225: Highly flammable liquid and vapor ^{[1][6][7]} or H226: Flammable liquid and vapor ^[1] ^[4]
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed ^[1] ^[4]
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage ^{[1][4]}
Aspiration Hazard	Category 1	H304: May be fatal if swallowed and enters airways ^{[7][8]}

The GHS pictograms, signal word, and precautionary statements provide a quick visual reference for the hazards associated with **Isopropylcyclopentane**.

[Click to download full resolution via product page](#)

GHS Pictograms and Hazard Statements for **Isopropylcyclopentane**.

Handling Precautions and Personal Protective Equipment (PPE)


Proper handling of **Isopropylcyclopentane** is crucial to minimize the risk of exposure and accidents. The following precautions should be strictly adhered to in a laboratory setting.

Engineering Controls

- Ventilation: Work with **Isopropylcyclopentane** should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[9]
- Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[4][6] Use explosion-proof electrical and lighting equipment.[4]
- Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfer.[4]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical step in ensuring personal safety. The following workflow provides a logical approach to selecting the right equipment when handling **Isopropylcyclopentane**.

[Click to download full resolution via product page](#)

Workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid Measures

- In case of eye contact: Immediately rinse with plenty of water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]
- If swallowed: Call a poison center or doctor immediately if you feel unwell.[4][6][7] Rinse mouth.[4] Do NOT induce vomiting.[6][7] Due to the aspiration hazard, vomiting can cause the chemical to enter the lungs, which can be fatal.[6][7][8]
- If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

Spill and Fire Procedures

- Spills: In the event of a spill, remove all ignition sources. Ventilate the area. Absorb the spill with an inert, non-combustible material such as sand or earth.[10] Collect the absorbed material into a suitable container for disposal.
- Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. Water may be ineffective as **Isopropylcyclopentane** is insoluble and less dense than water.

Experimental Protocols for Hazard Determination

The hazard classifications for **Isopropylcyclopentane** are based on data from standardized experimental protocols. The following sections provide an overview of the methodologies typically employed.

Determination of Flammability Properties

The flash point and boiling point are key indicators of a liquid's flammability. These are determined using standardized methods.

- Flash Point Determination: The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with the air near its surface.[11][12] For a

volatile liquid like **Isopropylcyclopentane**, a closed-cup method such as the Pensky-Martens or Abel closed-cup test is typically used.[13] The liquid is heated in a closed cup, and an ignition source is periodically introduced to the vapor space. The temperature at which a flash is observed is recorded as the flash point.[13]

- Boiling Point Determination: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] This is determined by heating the liquid and observing the temperature at which vigorous boiling begins.

Acute Oral Toxicity Testing

The "Harmful if swallowed" classification is derived from acute oral toxicity studies, which are conducted according to internationally recognized guidelines, such as the OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method).[2]

- Principle: A single dose of the substance is administered to a group of laboratory animals (typically rats) by gavage.[4][14]
- Procedure (OECD 420): The test is conducted in a stepwise manner using a limited number of animals.[14] A starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[14] The animals are observed for signs of toxicity and mortality for a period of at least 14 days.[14] The outcome of the test on the first animal determines the dose for the next animal. This process continues until a dose that causes evident toxicity but no mortality is identified, or no effects are seen at the highest dose.[14] The substance is then classified based on the dose at which toxicity is observed.

Acute Eye Irritation/Corrosion Testing

The "Causes serious eye damage" classification is determined by studies that assess the potential of a substance to cause irritation or corrosion to the eyes, such as the OECD Test Guideline 405.[1][3]

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[1][3][7] The untreated eye serves as a control.[1][3]

- Procedure: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to evaluate the degree of eye irritation or corrosion.^[7] Lesions of the cornea, iris, and conjunctiva are scored.^{[1][3]} The reversibility of the observed effects is also assessed over a period of up to 21 days.^[3] Based on the severity and reversibility of the ocular lesions, the substance is classified. To reduce animal testing, a weight-of-evidence analysis and in vitro methods are considered before conducting in vivo tests.^[1]

This guide provides a comprehensive overview of the safety information and handling procedures for **Isopropylcyclopentane**. It is essential for all laboratory personnel to be familiar with this information and to consult the specific Safety Data Sheet provided by the supplier before working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. oecd.org [oecd.org]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Flammable and Combustible Liquids Overview [blink.ucsd.edu]
- 13. aidic.it [aidic.it]

- 14. umwelt-online.de [umwelt-online.de]
- To cite this document: BenchChem. [Isopropylcyclopentane: A Comprehensive Safety and Handling Guide for Laboratory Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043312#isopropylcyclopentane-safety-data-sheet-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com